3-(3-Hydroxypropynyl)-benzylamine
Overview
Description
3-(3-Hydroxypropynyl)-benzylamine is an organic compound with a unique structure that combines an alkyne functional group with an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropynyl)-benzylamine typically involves the reaction of propargyl alcohol with a suitable aminomethylphenyl derivative. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further functionalization to introduce the aminomethylphenyl group . The reaction conditions often include the use of a base such as sodium hydroxide and a copper catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropynyl)-benzylamine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
3-(3-Hydroxypropynyl)-benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropynyl)-benzylamine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The aminomethylphenyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: A simpler alkyne alcohol with similar reactivity but lacking the aminomethylphenyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of an aminomethylphenyl group, leading to different reactivity and applications.
3-Phenyl-2-propyn-1-ol: Another phenyl-substituted alkyne alcohol with distinct properties and uses.
Uniqueness
3-(3-Hydroxypropynyl)-benzylamine is unique due to the presence of both an alkyne and an aminomethylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
793695-91-7 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6,8,11H2 |
InChI Key |
JZQFSQRVZXRYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CCO)CN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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